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molecular formula C8H8F2N2O3 B8670486 2-[(2,3-Difluoro-6-nitrophenyl)amino]ethanol

2-[(2,3-Difluoro-6-nitrophenyl)amino]ethanol

Cat. No. B8670486
M. Wt: 218.16 g/mol
InChI Key: LLGJRTUJOWVXOD-UHFFFAOYSA-N
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Patent
US08093402B2

Procedure details

A solution of 1,2,3-trifluoro-4-nitrobenzene (5.0 g, 28.2 mmol) and ethanolamine (1.72 g, 28.2 mmol) in 100 ml of ethanol is stirred over night at room temperature then at 70° C. for 5 hours. The reaction is concentrated to dryness and purified by silica gel flash chromatography using a gradient of 80/20 to 20/80 heptane/ethyl acetate providing an orange solid. Yield (3.8 g, 62%). 1H NMR (400 MHz, CDCl3) δ ppm 1.67 (t, J=5.08 Hz, 1H) 3.77-3.83 (m, 2H) 3.88-3.94 (m, 2H) 6.51 (ddd, J=9.77, 8.59, 7.03 Hz, 1H) 8.02 (ddd, J=9.77, 5.66, 2.34 Hz, 1H) 8.21 (s, 1H)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4](F)[C:3]=1[F:12].[CH2:13]([CH2:15][NH2:16])[OH:14]>C(O)C>[F:12][C:3]1[C:2]([F:1])=[CH:7][CH:6]=[C:5]([N+:8]([O-:10])=[O:9])[C:4]=1[NH:16][CH2:15][CH2:13][OH:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C(=C(C=C1)[N+](=O)[O-])F)F
Name
Quantity
1.72 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography
CUSTOM
Type
CUSTOM
Details
Yield (3.8 g, 62%)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
FC1=C(C(=CC=C1F)[N+](=O)[O-])NCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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